molecular formula C13H17NO3 B1507839 Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate CAS No. 1356109-43-7

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B1507839
CAS No.: 1356109-43-7
M. Wt: 235.28 g/mol
InChI Key: WZZAGMKRKYZLFT-UHFFFAOYSA-N
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Description

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group, an ethyl group, and a hydroxyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

  • Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving amino alcohols or amino acids.

  • Introduction of Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides or ethylating agents.

  • Attachment of Benzyl Group: The benzyl group is attached via benzyl halides or benzylating agents in the presence of a suitable base.

  • Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions using oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can reduce the azetidine ring or the benzyl group, leading to the formation of different structural isomers.

  • Substitution: Substitution reactions can replace the hydroxyl group or the benzyl group with other functional groups, resulting in a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and esters.

  • Reduction Products: Alcohols, amines, and ethers.

  • Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound is used in biological assays to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, including the presence of the ethyl group and the hydroxyl group on the azetidine ring. Similar compounds include:

  • Benzyl 3-hydroxyazetidine-1-carboxylate: Lacks the ethyl group.

  • 3-ethyl-3-hydroxyazetidine-1-carboxylate: Lacks the benzyl group.

  • Benzyl azetidine-1-carboxylate: Lacks the hydroxyl group.

Properties

IUPAC Name

benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-13(16)9-14(10-13)12(15)17-8-11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAGMKRKYZLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734957
Record name Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-43-7
Record name 1-Azetidinecarboxylic acid, 3-ethyl-3-hydroxy-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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